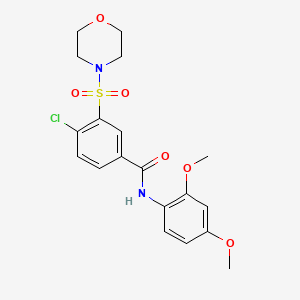

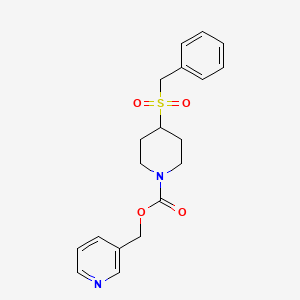

![molecular formula C16H12ClN3O2 B2678876 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] CAS No. 97458-94-1](/img/structure/B2678876.png)

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone], also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. CHIR-99021 has been widely used as a research tool in various fields, including stem cell biology, cancer research, and neurobiology.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of derivatives related to 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone] have been explored in various studies. These derivatives have been evaluated for their potential as redox mediator herbicides, showing that modifications to the 4-keto group can produce compounds with the required free-radical properties for redox mediation. Notably, some derivatives exhibit rapid post-emergence herbicidal activity, surpassing the parent isoquinolinetrione in potency (Mitchell et al., 2000).

Antimicrobial Activity

A series of 2-chloro-6-methylquinoline hydrazones have been synthesized and tested for antimicrobial activity, demonstrating significant antibacterial effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds have shown promising antibacterial properties, especially those with certain substituents in the benzoyl ring, highlighting the potential of hydrazone derivatives in antimicrobial applications (Bawa et al., 2009).

Anti-inflammatory Properties

Investigations into the anti-inflammatory effects of isoquinoline derivatives have uncovered their ability to inhibit oedema formation in mice models, demonstrating the potential of these compounds in anti-inflammatory therapies. The study indicates that peripheral benzodiazepine receptor ligands, such as isoquinoline derivatives, may play a significant role in inflammatory responses (Torres et al., 1999).

DNA Binding and Antimicrobial Properties

Research into novel heterocyclic substituted quinoline Schiff bases has shown their ability to interact with DNA, displaying potential as antimicrobial agents. The synthesized compounds were characterized and evaluated for their antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Lamani et al., 2008).

Analgesic Activity

Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and tested for analgesic activity. This research provides insights into the analgesic properties of isoquinoline derivatives, opening avenues for the development of new analgesic drugs (Saad et al., 2011).

特性

IUPAC Name |

4-[(4-chlorophenyl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-20-15(21)13-5-3-2-4-12(13)14(16(20)22)19-18-11-8-6-10(17)7-9-11/h2-9,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMWUDWCWLEESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153294 |

Source

|

| Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[(4-chlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97458-94-1 |

Source

|

| Record name | 1,3,4(2H)-Isoquinolinetrione, 2-methyl-, 4-[(4-chlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)